molecular formula C15H20O6 B11762551 Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate

Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate

Cat. No.: B11762551
M. Wt: 296.31 g/mol
InChI Key: LNZJAFNAMPUBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate is an organic compound with the molecular formula C14H18O6. It is a derivative of phenoxyacetic acid and is characterized by the presence of ethoxy and oxoethoxy groups attached to a phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate typically involves the esterification of 4-(2-ethoxy-2-oxoethoxy)-2-methylphenol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is heated to around 65°C for 24 hours, followed by extraction with ethyl acetate and purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. The final product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ethoxy and oxoethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)phenoxy]acetate
  • 2-[2-(2-Butoxyethoxy)ethoxy]ethyl acetate
  • 2-Ethoxyethyl acetate

Uniqueness

Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate is unique due to the presence of both ethoxy and oxoethoxy groups on the phenyl ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific chemical syntheses and industrial applications .

Properties

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-3-methylphenoxy]acetate

InChI

InChI=1S/C15H20O6/c1-4-18-14(16)9-20-12-6-7-13(11(3)8-12)21-10-15(17)19-5-2/h6-8H,4-5,9-10H2,1-3H3

InChI Key

LNZJAFNAMPUBHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)OCC(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.